molecular formula C22H32O3 B593932 17(R)-HDHA CAS No. 90780-50-0

17(R)-HDHA

Cat. No.: B593932
CAS No.: 90780-50-0
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-RRQCUPCBSA-N
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Properties

CAS No.

90780-50-0

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13E,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16+/t21-/m1/s1

InChI Key

SWTYBBUBEPPYCX-RRQCUPCBSA-N

Isomeric SMILES

CC/C=C\C[C@H](/C=C/C=C/C/C=C\C/C=C\C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O

Synonyms

10-hydroxy Docosahexaenoic Acid; (±)10-HDoHE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions . Chemical hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid is less common and usually involves large-scale enzymatic processes due to their specificity and efficiency. These processes are optimized for high yield and purity .

Mechanism of Action

The mechanism of action of 10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

10-Hydroxydocosa-4,7,11,13,16,19-hexaenoic acid is a versatile compound with significant roles in biological processes and potential applications in various fields. Its unique structure and reactivity make it a valuable subject of study in scientific research.

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